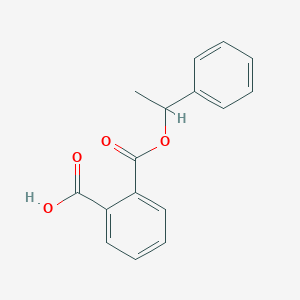

2-((1-Phenylethoxy)carbonyl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 108264. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1-phenylethoxycarbonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-11(12-7-3-2-4-8-12)20-16(19)14-10-6-5-9-13(14)15(17)18/h2-11H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWQNOBIACRMODQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)OC(=O)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33533-53-8, 17470-31-4 | |

| Record name | Mono(alpha-methylbenzyl) phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033533538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002704035 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108264 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC295551 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295551 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ALPHA-METHYLBENZYL PHTHALATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHTHALIC ACID MONO-(1-PHENYL-ETHYL) ESTER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 2-((1-Phenylethoxy)carbonyl)benzoic acid

An In-Depth Technical Guide to the Physicochemical Properties of 2-((1-Phenylethoxy)carbonyl)benzoic Acid

Introduction

In the landscape of drug discovery and materials science, a thorough understanding of a molecule's physicochemical properties is the bedrock upon which successful development is built. These properties govern everything from reaction kinetics and product purity to a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive technical overview of this compound, a molecule of interest for its potential as a versatile synthetic intermediate and a scaffold in medicinal chemistry.

Due to the limited availability of direct experimental data for this specific compound, this document adopts a dual approach. First, it presents a robust profile of predicted physicochemical properties derived from established computational models. Second, and more critically, it offers detailed, field-proven experimental protocols for the empirical determination of these essential parameters. This guide is designed for researchers, scientists, and drug development professionals, providing not just data, but the expert-driven methodologies and causal reasoning required to generate and interpret such data in a laboratory setting.

Molecular Identity and Structural Attributes

The foundational step in characterizing any chemical entity is to establish its identity and understand its structure. The arrangement of functional groups within this compound provides critical clues to its chemical behavior.

The molecule incorporates three key functional domains:

-

A Carboxylic Acid Group: This is the primary acidic center, suggesting a pH-dependent ionization and aqueous solubility. It is a strong hydrogen bond donor and acceptor.

-

An Ester Group: This linkage contributes to the molecule's polarity and is a potential site for hydrolysis.

-

Two Phenyl Rings: These aromatic systems introduce significant nonpolar character, contributing to the molecule's lipophilicity and potential for π-π stacking interactions.

The interplay between the hydrophilic carboxylic acid and the lipophilic phenyl and ester components dictates the molecule's overall physicochemical profile, particularly its solubility and membrane permeability characteristics.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | 2-[(1-phenylethoxy)carbonyl]benzoic acid |

| CAS Number | 33533-53-8[1] |

| Molecular Formula | C₁₆H₁₄O₄[1] |

| Molecular Weight | 270.28 g/mol [1] |

| SMILES | CC(OC(=O)c1ccccc1C(O)=O)c1ccccc1[1] |

Predicted Physicochemical Properties

In modern chemical research, in silico prediction tools are invaluable for prioritizing candidates and designing experiments.[2] Computational models, such as those employing Quantitative Structure-Property Relationship (QSPR) and fragment-based algorithms like those used in ACD/Labs software, provide reliable estimations where experimental data is not yet available.[1][3][4]

The predictions below are generated based on the compound's structure and serve as a baseline for experimental verification.

Table 2: Predicted Physicochemical Data

| Property | Predicted Value | Significance in Drug Development |

|---|---|---|

| pKa (strongest acidic) | 3.5 ± 0.2 | Governs the ionization state at physiological pH, impacting solubility, absorption, and target binding. |

| LogP | 3.1 ± 0.5 | Measures lipophilicity; a key predictor of membrane permeability and ADME properties. |

| Aqueous Solubility (LogS) | -3.8 ± 0.6 | Indicates solubility in water; critical for bioavailability and formulation. A value of -3.8 corresponds to approximately 0.158 g/L. |

| Melting Point (Tm) | 130-150 °C | Influences solubility and dissolution rate through its relation to crystal lattice energy.[5] |

Note: These values are estimations from computational models and should be confirmed experimentally.

Experimental Determination Protocols

The following sections detail the standard operating procedures for empirically measuring the core . The causality behind key steps is explained to provide a deeper understanding of the methodology.

Determination of Acid Dissociation Constant (pKa)

The pKa is arguably the most critical physicochemical parameter for an ionizable compound, as it dictates the charge state of the molecule in different pH environments. Potentiometric titration is a robust and widely accepted method for its determination.[6]

Experimental Protocol: Potentiometric Titration

-

Preparation of the Analyte Solution: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a suitable co-solvent mixture (e.g., methanol/water or DMSO/water). The co-solvent is necessary due to the compound's predicted low aqueous solubility but should be kept to the minimum volume required for dissolution to reduce its effect on the apparent pKa.

-

System Calibration: Calibrate a pH meter/potentiometer using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0). This ensures the accuracy of the pH measurements.

-

Titration Setup: Place the analyte solution in a thermostatted vessel maintained at 25 °C. Introduce a calibrated pH electrode and a micro-burette containing a standardized titrant (e.g., 0.1 M NaOH).

-

Titration Execution: Add the titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added. The process is continued until the pH has passed the equivalence point by at least 1-2 pH units.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized to its conjugate base. This can be calculated precisely using the first derivative of the titration curve.

Caption: Workflow for pKa determination by potentiometric titration.

Determination of Lipophilicity (LogP)

Lipophilicity is a measure of a compound's preference for a lipid-like (nonpolar) environment versus an aqueous (polar) one. The octanol-water partition coefficient (P) is the standard measure, typically expressed as its logarithm (LogP). The Shake-Flask method is the traditional and most reliable technique.

Experimental Protocol: Shake-Flask Method for LogP

-

Phase Preparation: Prepare mutually saturated solvents by mixing 1-octanol and purified water in a separation funnel. Shake vigorously for 24 hours and then allow the phases to separate completely. This pre-saturation is critical to prevent volume changes during the experiment.

-

Stock Solution: Prepare a stock solution of the compound in the 1-octanol phase at a known concentration (e.g., 1 mg/mL).

-

Partitioning: In a glass vial, combine a precise volume of the octanol stock solution with a precise volume of the aqueous phase (typically a 1:1 or 1:2 ratio).

-

Equilibration: Tightly cap the vial and shake it gently on a mechanical shaker for a sufficient time (e.g., 24 hours) at a constant temperature (25 °C) to allow the compound to reach partitioning equilibrium. Centrifugation is then used to ensure complete separation of the two phases.

-

Quantification: Carefully sample both the octanol and aqueous phases. Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7] A reversed-phase C18 column with a mobile phase of acetonitrile and acidified water is typically suitable for benzoic acid derivatives.[7]

-

Calculation: Calculate LogP using the formula: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Water] )

Caption: Workflow for equilibrium solubility determination.

Spectroscopic and Chromatographic Profile

Structural elucidation and purity assessment rely on a combination of spectroscopic and chromatographic techniques. While experimental spectra for the title compound are not publicly available, a predicted profile can be constructed based on its known structure and data from analogous compounds. [8][9][10][11] Table 3: Predicted Spectroscopic and Chromatographic Data

| Technique | Feature | Expected Observation |

|---|---|---|

| ¹H NMR | Carboxylic Acid Proton (-COOH) | A broad singlet, δ ≈ 10-12 ppm. |

| Aromatic Protons (Ar-H) | Multiplets in the range δ ≈ 7.2-8.2 ppm. | |

| Methine Proton (-CH-) | A quartet, δ ≈ 5.5-6.0 ppm. | |

| Methyl Protons (-CH₃) | A doublet, δ ≈ 1.6-1.8 ppm. | |

| ¹³C NMR | Carbonyl Carbons (C=O) | Two signals, δ ≈ 165-175 ppm. |

| Aromatic Carbons (Ar-C) | Multiple signals, δ ≈ 125-145 ppm. | |

| Methine Carbon (-CH-) | A signal, δ ≈ 70-75 ppm. | |

| Methyl Carbon (-CH₃) | A signal, δ ≈ 20-25 ppm. | |

| FT-IR | O-H Stretch (Carboxylic Acid) | A very broad band, 2500-3300 cm⁻¹. [12] |

| C=O Stretch (Ester & Acid) | Two strong, sharp bands, ~1720 cm⁻¹ (ester) and ~1690 cm⁻¹ (acid). [12][13] | |

| C-O Stretch (Ester) | A strong band, 1250-1300 cm⁻¹. | |

| Mass Spec. (EI) | Molecular Ion [M]⁺ | m/z = 270. |

| Key Fragments | m/z = 149 (benzoyl cation fragment), m/z = 121 (carboxyphenyl fragment), m/z = 105 (phenylethyl cation). [14][15] |

| RP-HPLC | Retention | Expected to be well-retained on a C18 column with a mobile phase of acetonitrile/water with 0.1% formic or phosphoric acid. [7]|

Conclusion

This compound is an aromatic carboxylic acid with physicochemical properties that are dominated by the balance between its acidic, polar carboxyl group and its significant nonpolar, lipophilic regions. Its predicted low pKa, moderate LogP, and low aqueous solubility classify it as a compound that would likely exhibit permeability-limited absorption if considered as a drug candidate. The experimental protocols detailed in this guide provide a clear and robust framework for the empirical validation of these critical parameters. The synergy of computational prediction and rigorous experimental determination is essential for advancing chemical compounds through the development pipeline, enabling informed decisions in synthesis, formulation, and biological testing.

References

-

Klopman, G., & Fercu, D. (1994). Estimation of aqueous solubility of organic molecules by the group contribution approach. Application to the study of biodegradation. Journal of Chemical Information and Computer Sciences, 34(5), 1024–1031. Available at: [Link]

-

Mohammadi, A. H., & Richon, D. (2011). Group Contribution-Based Method for Determination of Solubility Parameter of Nonelectrolyte Organic Compounds. Industrial & Engineering Chemistry Research, 50(15), 9478–9483. Available at: [Link]

-

Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585. Available at: [Link]

-

Klopman, G., & Zhu, H. (2005). Estimation of the Aqueous Solubility of Organic Molecules by the Group Contribution Approach. Journal of Chemical Information and Modeling, 45(3), 743–750. Available at: [Link]

-

Avdeef, A. (2014). Physics-Based Solubility Prediction for Organic Molecules. Crystal Growth & Design, 14(11), 5437–5479. Available at: [Link]

-

Smolyaninov, I. V., et al. (2012). Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases. Journal of Planar Chromatography – Modern TLC, 25(3), 236–241. Available at: [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Available at: [Link]

-

PubChem. (n.d.). Phenethyl Benzoate. National Center for Biotechnology Information. Available at: [Link]

-

Kakharova, M., et al. (2021). FT-IR spectrum of vinyl ester of benzoic acid. ResearchGate. Available at: [Link]

-

NIST. (n.d.). Benzoic acid, ethyl ester. NIST Chemistry WebBook. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

-

Scribd. (n.d.). The IR Spectrum of Benzoic. Available at: [Link]

-

SpectraBase. (n.d.). Benzoic acid phenethyl ester. Available at: [Link]

-

ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Available at: [Link]

-

NIST. (n.d.). Benzoic acid, 2-phenylethyl ester. NIST Chemistry WebBook. Available at: [Link]

-

ResearchGate. (2023). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. Available at: [Link]

-

Dearden, J. C. (1991). The QSAR prediction of melting point, a property of environmental relevance. SAR and QSAR in Environmental Research, 1(1), 59-66. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

-

pKa Determination Testing. (n.d.). Testing Laboratory. Available at: [Link]

-

Mansouri, K., et al. (2018). Open Source QSAR Models for pKa Prediction Using Multiple Machine Learning Approaches. Available at: [Link]

-

PubChem. (n.d.). Phenyl benzoate. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (n.d.). Scatter plots of ChemAxon and ACD/Labs predictions versus the DataWarrior acidic and basic pKa values. Available at: [Link]

-

ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Available at: [Link]

-

ACD/Labs. (n.d.). Decades of Reliable pKa Predictions. Available at: [Link]

-

ResearchGate. (n.d.). Mass spectra of 1-phenylethanol formed from ethylbenzene in anaerobic.... Available at: [Link]

-

Wikipedia. (n.d.). Benzoic acid. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells. Available at: [Link]

-

PubChem. (n.d.). 2-{[(2-Oxo-2-phenylethyl)amino]carbonyl}benzoic acid. National Center for Biotechnology Information. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). Available at: [Link]

-

Yalkowsky, S. H., & Myrdal, P. B. (2018). Estimation of Melting Points of Organics. Journal of Pharmaceutical Sciences, 107(1), 9-16. Available at: [Link]

-

PubChem. (n.d.). 2-(2-phenylethyl)benzoic acid. National Center for Biotechnology Information. Available at: [Link]

-

Bouarra, N., et al. (2022). QSPR-based prediction model for the melting point of polycyclic aromatic hydrocarbons using MLR and ANN methods. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 709-720. Available at: [Link]

-

SpectraBase. (n.d.). Benzoic acid, 2-hydroxy-, 2-oxo-2-phenylethyl ester. Available at: [Link]

-

Pain, S., et al. (2024). Prediction of physicochemical and pharmacokinetic properties of botanical constituents by computational models. Journal of Applied Toxicology. Available at: [Link]

-

DergiPark. (2022). QSPR-based prediction model for the melting point of polycyclic aromatic hydrocarbons using MLR and ANN methods. Available at: [Link]

-

Li, Y., et al. (2025). Discovery of 4-(2-phenylethynyl) benzoic acid as a potential potent chemical pruner. Plant and Cell Physiology. Available at: [Link]

-

Londoño, F., et al. (2022). Analysis of the Physicochemical Properties of Anti-Schistosomal Compounds to Identify Next-Generation Leads. Molecules, 27(15), 4991. Available at: [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. Prediction of physicochemical and pharmacokinetic properties of botanical constituents by computational models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. acdlabs.com [acdlabs.com]

- 4. acdlabs.com [acdlabs.com]

- 5. The QSAR prediction of melting point, a property of environmental relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. spectrabase.com [spectrabase.com]

- 10. Benzoic acid, 2-phenylethyl ester [webbook.nist.gov]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Phenethyl Benzoate | C15H14O2 | CID 7194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-((1-Phenylethoxy)carbonyl)benzoic Acid: Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((1-Phenylethoxy)carbonyl)benzoic acid, a monoester derivative of phthalic acid, represents a class of compounds with significant potential in organic synthesis and medicinal chemistry. Its structure, featuring a chiral 1-phenylethoxy group, introduces stereochemical complexity that can be exploited in the development of novel chemical entities. This guide provides a comprehensive overview of the historical context, discovery, and detailed synthetic methodologies for this compound, offering valuable insights for researchers in drug development and chemical synthesis.

While a singular, celebrated "discovery" of this compound is not prominently documented in the annals of chemical literature, its existence is a logical extension of the well-established reactions of dicarboxylic acid anhydrides. The synthesis of this and related compounds stems from the fundamental principles of esterification, specifically the ring-opening of phthalic anhydride by alcohols. The historical context for the synthesis of such phthalic acid monoesters is rooted in the broader history of organic chemistry and the exploration of reactions of common industrial chemicals like phthalic anhydride.

Chemical Properties and Structure

| Property | Value | Source |

| Chemical Formula | C₁₆H₁₄O₄ | [1] |

| Molecular Weight | 270.28 g/mol | [1] |

| CAS Number | 197237-33-3 | |

| IUPAC Name | This compound | |

| Synonyms | 1-phenylethyl 2-carboxybenzoate |

The structure of this compound is characterized by a benzoic acid moiety at the 2-position of which is an ester linkage to a 1-phenylethoxy group. The presence of a chiral center at the benzylic carbon of the 1-phenylethoxy group means that this compound can exist as two enantiomers, (R)- and (S)-2-((1-phenylethoxy)carbonyl)benzoic acid.

Historical Synthesis: The Ring-Opening of Phthalic Anhydride

The most direct and historically significant method for the preparation of this compound is the alcoholysis of phthalic anhydride with 1-phenylethanol. This reaction is a classic example of nucleophilic acyl substitution, where the hydroxyl group of the alcohol attacks one of the carbonyl carbons of the anhydride, leading to the opening of the five-membered ring and the formation of a monoester.

A foundational study in the Journal of the Chemical Society B: Physical Organic in 1971 detailed the kinetics of the hydrolysis of acid phthalic esters of para-substituted 1-phenylethanol derivatives. This work provides a robust and citable methodology that is directly applicable to the synthesis of the title compound. The general reaction is depicted below:

Caption: General reaction scheme for the synthesis of this compound.

Causality Behind Experimental Choices

The choice of pyridine as a solvent and catalyst in the procedure described by the 1971 study is significant. Pyridine, a weak base, serves multiple purposes:

-

Nucleophilicity Enhancement: It can act as a nucleophilic catalyst by reacting with the anhydride to form a more reactive acylpyridinium intermediate.

-

Acid Scavenging: As the reaction proceeds, it can neutralize any acidic byproducts, although in this specific reaction, the product itself is a carboxylic acid.

-

Solvent: It provides a suitable medium for the reactants.

Detailed Experimental Protocol

The following protocol is adapted from the established methodology for the synthesis of related acid phthalic esters.

Materials:

-

Phthalic anhydride

-

(Racemic, R, or S)-1-Phenylethanol

-

Pyridine (anhydrous)

-

Diethyl ether

-

Sodium bicarbonate (saturated aqueous solution)

-

Hydrochloric acid (1 M)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, separatory funnel, etc.)

-

Magnetic stirrer and heating mantle

Step-by-Step Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phthalic anhydride (1.0 equivalent) in a minimal amount of anhydrous pyridine.

-

Addition of Alcohol: To the stirred solution, add 1-phenylethanol (1.0 equivalent) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

After cooling to room temperature, pour the reaction mixture into a separatory funnel containing diethyl ether and a saturated aqueous solution of sodium bicarbonate.

-

Shake the funnel vigorously, venting frequently. The product, being a carboxylic acid, will be deprotonated by the sodium bicarbonate and dissolve in the aqueous layer as its sodium salt. The unreacted alcohol and other non-acidic impurities will remain in the ether layer.

-

Separate the aqueous layer and wash it once with diethyl ether to remove any residual impurities.

-

-

Acidification and Isolation:

-

Cool the aqueous layer in an ice bath and acidify by the slow addition of 1 M hydrochloric acid with stirring until the solution is acidic to litmus paper (pH ~2).

-

The product, this compound, will precipitate out of the solution as a solid.

-

Collect the solid product by vacuum filtration and wash it with cold water.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

-

Dry the purified product under vacuum to yield a white crystalline solid.

-

Characterization Data

| Analysis | Expected Results |

| Melting Point | A sharp melting point is indicative of purity. |

| ¹H NMR | Characteristic peaks for the aromatic protons of the phthalate and phenyl groups, the methine proton of the 1-phenylethoxy group, and the methyl protons. The carboxylic acid proton will appear as a broad singlet. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester and carboxylic acid, as well as the aromatic and aliphatic carbons. |

| FT-IR | Strong carbonyl stretching bands for the ester and carboxylic acid groups, and a broad O-H stretch for the carboxylic acid. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (270.28 m/z). |

Logical Relationships in Synthesis and Purification

Caption: A workflow diagram illustrating the key stages of the synthesis and purification process.

Conclusion

The discovery and synthesis of this compound are intrinsically linked to the fundamental reactivity of phthalic anhydride with alcohols. While not a landmark discovery in itself, its preparation is a testament to the power of established synthetic methodologies. For researchers in drug development and medicinal chemistry, the chirality of this molecule offers a scaffold for the synthesis of enantiomerically pure compounds with potential biological activity. The detailed protocol and understanding of the chemical principles outlined in this guide provide a solid foundation for the synthesis, characterization, and further exploration of this and related compounds.

References

- Journal of the Chemical Society B: Physical Organic. (1971). Kinetics of the hydrolysis of the acid phthalic and acid terephthalic esters of some para-substituted derivatives of 1-phenylethanol and of p-methoxybenzyl alcohol.

Sources

An In-depth Technical Guide to the Solubility and Stability Studies of 2-((1-Phenylethoxy)carbonyl)benzoic Acid

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of a novel chemical entity from discovery to a viable drug candidate is contingent on a thorough understanding of its physicochemical properties. Among these, solubility and stability are paramount, directly influencing bioavailability, formulation strategies, and ultimately, therapeutic efficacy and safety. This guide provides a comprehensive framework for the systematic investigation of the solubility and stability of 2-((1-Phenylethoxy)carbonyl)benzoic acid, a molecule of interest in pharmaceutical development. By integrating established principles with detailed, actionable protocols, this document serves as a technical roadmap for researchers and drug development professionals. We will explore the theoretical underpinnings of solubility and stability testing, delve into the practical execution of key experiments, and discuss the interpretation of the resulting data. The methodologies presented herein are grounded in regulatory expectations, particularly the guidelines set forth by the International Council for Harmonisation (ICH), ensuring the generation of robust and reliable data for regulatory submissions.

Introduction: The Critical Role of Solubility and Stability in Drug Development

The developability of a new chemical entity is critically dependent on its aqueous solubility and chemical stability. Poor solubility can lead to low and erratic absorption, resulting in suboptimal drug exposure and diminished therapeutic effect.[1] Conversely, a drug that is unstable in its intended formulation or under physiological conditions can lead to a loss of potency and the formation of potentially toxic degradation products.[2] Therefore, a comprehensive understanding of the solubility and stability profile of a drug candidate like this compound is not merely a data-gathering exercise; it is a foundational component of a successful drug development program.

This guide will provide a structured approach to characterizing this compound, a compound with the following structure:

Chemical Structure:

The presence of a carboxylic acid moiety suggests a pH-dependent solubility, while the ester linkage introduces a potential site for hydrolysis. The aromatic rings indicate a chromophore suitable for UV-Vis spectrophotometric analysis. Based on structurally similar compounds like benzoic acid (pKa ≈ 4.2) and phenoxyacetic acid (pKa ≈ 3.7), we can anticipate that the carboxylic acid group of our target molecule will have a pKa in a similar range.[4][5] This initial assessment informs the design of our subsequent experimental investigations.

Solubility Characterization: From Early Screening to In-depth Profiling

Solubility is a key determinant of a drug's oral bioavailability.[1] A thorough investigation of solubility involves not only determining the maximum amount of a compound that can dissolve in a given solvent but also understanding how this is influenced by various factors, particularly pH.

Thermodynamic vs. Kinetic Solubility: Understanding the Fundamentals

It is crucial to distinguish between thermodynamic and kinetic solubility.[6]

-

Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. It is a fundamental property of the compound in its most stable crystalline form. The "shake-flask" method is the gold standard for its determination.[7]

-

Kinetic solubility is a measure of the concentration of a compound at the point of precipitation from a supersaturated solution, typically generated by adding a concentrated stock solution in an organic solvent (like DMSO) to an aqueous buffer.[8] Kinetic solubility assays are high-throughput and are often used in early drug discovery for screening large numbers of compounds.[9]

While kinetic solubility provides a rapid assessment, thermodynamic solubility is essential for later-stage development and formulation.[10]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the determination of the thermodynamic solubility of this compound in various aqueous media.

Objective: To determine the equilibrium solubility of the compound in different buffers.

Materials:

-

This compound (solid)

-

Phosphate buffered saline (PBS), pH 7.4

-

Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)

-

Simulated Intestinal Fluid (SIF), pH 6.8 (without pancreatin)

-

HPLC-grade water, acetonitrile, and methanol

-

Validated HPLC method for the quantification of this compound

-

Vials, orbital shaker, centrifuge, and filters (0.22 µm)

Procedure:

-

Add an excess amount of solid this compound to separate vials containing a known volume of each buffer (e.g., PBS, SGF, SIF).

-

Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspensions to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solids.

-

Dilute the filtrate with an appropriate solvent (e.g., mobile phase) and analyze the concentration of the dissolved compound using a validated HPLC method.

-

Repeat the analysis at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).

pH-Solubility Profiling

For ionizable compounds like this compound, solubility is highly dependent on the pH of the medium. A pH-solubility profile is essential for predicting the in vivo dissolution behavior of the drug.[11][12]

Experimental Protocol:

-

Prepare a series of buffers with pH values ranging from 1 to 10 (e.g., at 1 pH unit intervals).

-

Perform the thermodynamic solubility determination (shake-flask method) as described in section 2.2 in each of these buffers.

-

Measure the pH of the saturated solution at the end of the experiment.

-

Plot the logarithm of the solubility (in mg/mL or µM) against the final pH of the solution.

The resulting profile will typically show low solubility at pH values below the pKa of the carboxylic acid and a significant increase in solubility as the compound becomes ionized at pH values above the pKa.

Data Presentation: Hypothetical pH-Solubility Profile

| Final pH | Solubility (µg/mL) | Log Solubility |

| 1.2 | 15 | 1.18 |

| 2.0 | 18 | 1.26 |

| 3.0 | 35 | 1.54 |

| 4.0 | 150 | 2.18 |

| 5.0 | 1200 | 3.08 |

| 6.0 | >5000 | >3.70 |

| 7.0 | >5000 | >3.70 |

| 8.0 | >5000 | >3.70 |

Stability Assessment: Unveiling the Degradation Pathways

Stability testing is a critical component of drug development, providing information on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[13][14] Forced degradation studies are conducted under more severe conditions than accelerated stability studies and are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.[2][4]

Forced Degradation Studies (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of the drug substance to generate the likely degradation products that could be formed during long-term storage. These studies are crucial for the development and validation of stability-indicating analytical methods.

Experimental Workflow for Forced Degradation

Caption: Workflow for forced degradation studies.

General Protocol for Forced Degradation:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a specified temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or heat gently.

-

Neutral Hydrolysis: Mix the stock solution with water and heat.

-

Oxidation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Photostability: Expose the solid drug substance and a solution of the drug to a light source according to ICH Q1B guidelines.

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C).

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

-

Data Evaluation: Quantify the amount of the parent drug remaining and any degradation products formed. The goal is to achieve a target degradation of 5-20%.

Development of a Stability-Indicating HPLC Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients.

Method Development Strategy:

-

Wavelength Selection: Based on the UV spectra of benzoic acid derivatives, a detection wavelength in the range of 230-280 nm is a good starting point.[2] A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

Column and Mobile Phase Screening: A reversed-phase C18 column is a common choice. Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) and pH values to achieve optimal separation of the parent peak from any degradation peaks.

-

Method Optimization: Fine-tune the gradient, flow rate, and column temperature to achieve baseline resolution of all relevant peaks in a reasonable run time.

-

Method Validation: Validate the final method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Hypothetical Forced Degradation Results

| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products |

| 0.1 M HCl, 60°C, 24h | 15.2% | 2 |

| 0.1 M NaOH, RT, 4h | 18.5% | 1 |

| 3% H₂O₂, RT, 24h | 8.9% | 1 |

| Photolysis (ICH Q1B) | 5.1% | 1 |

| Thermal (80°C, 48h) | 2.3% | 0 |

Long-Term Stability Studies

Once the intrinsic stability of the drug substance is understood through forced degradation studies, long-term stability studies are conducted under controlled storage conditions as defined by ICH Q1A(R2) to establish a retest period for the drug substance and a shelf-life for the drug product.[13][14]

ICH Recommended Storage Conditions for Long-Term Stability:

| Study | Storage Condition | Minimum Time Period |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Conclusion

The systematic evaluation of the solubility and stability of this compound, as outlined in this guide, is a critical step in its development as a potential therapeutic agent. The protocols provided for determining thermodynamic and pH-dependent solubility, in conjunction with a comprehensive forced degradation and stability testing program, will generate the essential data required to make informed decisions regarding its formulation, packaging, and storage. Adherence to the principles of scientific integrity and regulatory guidelines, such as those from the ICH, will ensure the quality and reliability of the data, ultimately paving the way for a successful and efficient drug development process. The insights gained from these studies will not only support regulatory filings but will also provide a solid foundation for the future development of a safe and effective medicinal product.

References

- Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Advanced Drug Delivery Reviews, 59(1), 5-19.

- ICH. (2000). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. European Medicines Agency.

- ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. U.S.

- ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. European Medicines Agency.

- Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351.

- Perrin, D. D., Dempsey, B., & Serjeant, E. P. (1981). pKa Prediction for Organic Acids and Bases. Chapman and Hall.

- ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.

- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).

- Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040.

- Sielc.com. (n.d.). UV-Vis Spectrum of Benzoic Acid. SIELC Technologies.

- Karimova, N. V., Luo, M., Grassian, V. H., & Gerber, R. B. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts: Insights from the Integration of Experimental Data and Theoretical Cluster Models. Physical Chemistry Chemical Physics, 22(30), 17096-17107*.

- World Health Organization. (2018). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO Technical Report Series, No. 1010.

- Wikipedia. (2023). Phenoxyacetic acid.

- PubChem. (n.d.). Phenoxyacetic acid.

- FDA. (2018). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. U.S.

- European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products.

- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical technology online, 24(1), 1-14.

- Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical analysis, 4(3), 159-165.

- ICH. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).

- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced drug delivery reviews, 59(7), 546-567.

- BMG LABTECH. (2023).

- U.S. Food and Drug Administration. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.

- Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). Comparison of chromatographic and spectroscopic methods for the determination of the aqueous solubility of pharmaceutical discovery compounds. Journal of pharmaceutical sciences, 90(4), 521-529.

- FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.

- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).

- Brittain, H. G. (Ed.). (2009). Polymorphism in pharmaceutical solids. CRC press.

- World Health Organization. (2006). Annex 5: Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. WHO technical report series, (937), 231-266.

- European Medicines Agency. (2000). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline.

- Chemsrc. (2025). 2-(1-phenylethoxycarbonyl)benzoic acid.

- ChemicalBook. (n.d.). 2-[(1-PHENYLETHOXY)CARBONYL]BENZOIC ACID.

- PubChem. (n.d.). CID 10609386.

- PubChem. (n.d.). 2-{[(2-Oxo-2-phenylethyl)amino]carbonyl}benzoic acid.

- NIST. (n.d.). Benzoic acid, 2-phenylethyl ester. NIST WebBook.

- Cayman Chemical. (2022). 4-(Phenylcarbonyl)benzoic acid.

- Organic Syntheses Procedure. (n.d.).

- SpectraBase. (n.d.). Benzoic acid, 2-hydroxy-, 2-oxo-2-phenylethyl ester.

- PubMed Central. (n.d.). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review.

- NIST. (n.d.). Benzoic acid, 2-[(phenylamino)carbonyl]-. NIST WebBook.

- Sigma-Aldrich. (n.d.). 2-(methoxycarbonyl)benzoic acid.

- CymitQuimica. (n.d.). CAS 85-52-9: 2-Benzoylbenzoic acid.

- Matrix Fine Chemicals. (n.d.). 2-(PHENYLAMINO)BENZOIC ACID | CAS 91-40-7.

- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.

- ResearchGate. (n.d.).

- BMG LABTECH. (2023).

- Ingenta Connect. (2024). Determination of pH-Solubility Profile and Development of Predict....

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzoic acid, ethyl ester [webbook.nist.gov]

- 3. Phenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 4. Showing Compound Phenoxyacetic acid (FDB008245) - FooDB [foodb.ca]

- 5. schrodinger.com [schrodinger.com]

- 6. optibrium.com [optibrium.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. UV-Vis Spectrum of Benzoic Acid | SIELC Technologies [sielc.com]

- 10. researchgate.net [researchgate.net]

- 11. Phenoxyacetic Acid | C8H8O3 | CID 19188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chem.indiana.edu [chem.indiana.edu]

- 13. UV-adVISor: Attention-Based Recurrent Neural Networks to Predict UV-Vis Spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Theoretical and Computational In-Depth Guide to 2-((1-Phenylethoxy)carbonyl)benzoic acid: A Roadmap for Drug Discovery and Materials Science

Abstract

This technical guide provides a comprehensive theoretical and computational framework for the investigation of 2-((1-Phenylethoxy)carbonyl)benzoic acid. While experimental data on this specific molecule is nascent, its structural motifs, featuring a benzoic acid backbone, are prevalent in numerous pharmacologically active agents and functional organic materials. This document serves as a roadmap for researchers, scientists, and drug development professionals, outlining a suite of in-silico techniques to elucidate its physicochemical properties, potential biological activities, and material science applications. By leveraging established computational methodologies, such as Density Functional Theory (DFT) and molecular docking, this guide provides a validated workflow to predict the behavior and potential of this promising, yet underexplored, chemical entity.

Introduction: The Scientific Case for this compound

This compound, with the chemical formula C16H14O4, is a derivative of benzoic acid, a fundamental scaffold in medicinal chemistry and materials science.[1][2] The parent compound, benzoic acid, and its derivatives are known to exhibit a wide range of biological activities, including antifungal and antibacterial properties, and serve as key intermediates in the synthesis of numerous pharmaceuticals.[3][4][5] The introduction of a 1-phenylethoxycarbonyl substituent to the benzoic acid core introduces chirality and additional steric and electronic features, opening up new avenues for molecular recognition and interaction.

The true potential of this compound remains largely untapped. In the absence of extensive empirical data, theoretical and computational studies offer a powerful and cost-effective first-pass analysis. These in-silico methods allow for the prediction of a molecule's electronic structure, reactivity, and potential interactions with biological targets, thereby guiding and prioritizing subsequent experimental work. This guide will detail the application of such methods to our target molecule, providing a robust framework for its comprehensive evaluation.

Foundational Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a molecule is paramount before embarking on more complex computational studies.

| Property | Value | Source |

| Molecular Formula | C16H14O4 | [1][2] |

| Molecular Weight | 270.28 g/mol | [1][2] |

| CAS Number | 33533-53-8 | [1][2] |

These basic properties serve as the initial input for many computational chemistry software packages.

Proposed Synthetic Pathway

DOT Script for Proposed Synthesis

Caption: Proposed synthetic pathway for this compound.

Theoretical Framework and Computational Methodologies

The in-silico investigation of this compound can be systematically approached using a combination of quantum chemical calculations and molecular modeling techniques. This section details the theoretical underpinnings and practical application of these methods.

Density Functional Theory (DFT) for Molecular Property Prediction

DFT is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems.[6] It is particularly well-suited for calculating the properties of organic molecules.

4.1.1. Core Directive: Why DFT?

For a molecule like this compound, DFT can provide invaluable insights into:

-

Optimized Molecular Geometry: Determining the most stable 3D conformation.

-

Electronic Properties: Calculating the distribution of electrons, dipole moment, and molecular orbitals (HOMO/LUMO).[7]

-

Vibrational Frequencies: Predicting the infrared (IR) and Raman spectra, which can be used to characterize the molecule.

-

Reactivity Descriptors: Identifying sites susceptible to electrophilic or nucleophilic attack.

4.1.2. Experimental Protocol: A Step-by-Step DFT Workflow

-

Structure Preparation:

-

Draw the 2D structure of this compound in a molecular editor (e.g., Avogadro, ChemDraw).

-

Perform an initial 3D geometry optimization using a low-level method like molecular mechanics (e.g., MMFF94).

-

-

DFT Calculation Setup:

-

Software: Utilize a quantum chemistry package such as Gaussian, ORCA, or GAMESS.

-

Functional: Select a suitable functional. The B3LYP functional is a widely used and well-validated choice for organic molecules.[6] For studies involving non-covalent interactions, functionals from the M06 family might be more appropriate.[8]

-

Basis Set: Employ a basis set that provides a good balance between accuracy and computational cost. The 6-31+G(d,p) or 6-311++G(d,p) basis sets are common choices for molecules of this size.[7][9]

-

Calculation Type:

-

Perform a geometry optimization (Opt) to find the lowest energy structure.

-

Follow with a frequency calculation (Freq) to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic and spectroscopic data.

-

-

-

Analysis of Results:

-

Visualize the optimized geometry and molecular orbitals.

-

Analyze the HOMO-LUMO gap to estimate the molecule's kinetic stability and electronic excitation energy.

-

Examine the calculated vibrational spectra and compare them with experimental data if available.

-

Calculate reactivity descriptors such as the Fukui functions to predict reactive sites.[7]

-

DOT Script for DFT Workflow

Caption: A streamlined workflow for DFT analysis.

Molecular Docking for Biological Target Identification

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10][11][12] This is a cornerstone of in-silico drug discovery.

4.2.1. Core Directive: Why Molecular Docking?

Given the prevalence of benzoic acid derivatives in pharmaceuticals, it is prudent to investigate the potential of this compound as a ligand for various biological targets. Molecular docking can help to:

-

Identify potential protein targets.

-

Predict the binding affinity and pose of the molecule within the active site of a protein.

-

Elucidate the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex.

4.2.2. Experimental Protocol: A Step-by-Step Molecular Docking Workflow

-

Ligand Preparation:

-

Use the DFT-optimized 3D structure of this compound.

-

Assign partial charges and define rotatable bonds using software like AutoDock Tools or Maestro.

-

-

Target Protein Selection and Preparation:

-

Identify potential protein targets based on the known activities of structurally similar molecules. For instance, given the anti-inflammatory potential of some benzoic acid derivatives, cyclooxygenase (COX) enzymes could be a starting point.

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

-

Docking Simulation:

-

Software: Utilize docking software such as AutoDock Vina, Glide, or GOLD.

-

Grid Box Definition: Define the search space for the docking simulation, typically centered on the known active site of the protein.

-

Run Docking: Execute the docking algorithm to generate a series of possible binding poses.

-

-

Analysis of Results:

-

Rank the docking poses based on their predicted binding energies.

-

Visualize the top-ranked poses and analyze the intermolecular interactions with the protein's active site residues.

-

Compare the binding mode and affinity with known inhibitors of the target protein.

-

DOT Script for Molecular Docking Workflow

Caption: A comprehensive workflow for molecular docking studies.

Predicted Data and Interpretation

While actual calculations for this compound are not performed here, this section outlines the expected data and its interpretation based on studies of similar molecules.

DFT-Derived Properties (Hypothetical Data)

| Parameter | Predicted Value/Observation | Significance |

| HOMO-LUMO Gap | ~4-5 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | ~2-4 Debye | Indicates the molecule's polarity, which influences its solubility and intermolecular interactions. |

| Molecular Electrostatic Potential (MEP) | Negative potential around the carboxylic acid and carbonyl oxygens. | These regions are likely sites for electrophilic attack and hydrogen bond acceptance. |

| Vibrational Frequencies | Characteristic C=O stretching frequencies around 1700-1750 cm⁻¹ and O-H stretching around 3000-3300 cm⁻¹. | Can be used for experimental identification via IR spectroscopy. |

Molecular Docking Outcomes (Hypothetical Data)

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| COX-2 | -7 to -9 | The carboxylic acid group is predicted to form hydrogen bonds with key arginine and tyrosine residues in the active site, similar to other NSAIDs. |

| SARS-CoV-2 Main Protease | -6 to -8 | The aromatic rings may engage in pi-pi stacking interactions with histidine and other aromatic residues.[10][11][12] |

| Carbonic Anhydrase | -5 to -7 | The carbonyl groups could coordinate with the zinc ion in the active site. |

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical and computational strategy for the characterization of this compound. By employing DFT and molecular docking, researchers can gain significant a priori knowledge of its physicochemical properties and potential biological activities. The proposed workflows are based on well-established methodologies that have been successfully applied to a wide range of organic molecules.

The insights gained from these computational studies will be instrumental in guiding the synthesis, experimental testing, and potential application of this molecule in fields such as drug discovery and materials science. Future work should focus on performing these calculations and validating the predictions through empirical studies.

References

-

Stefaniu, A., et al. (2020). Molecular Docking Study on Several Benzoic Acid Derivatives against SARS-CoV-2. Molecules, 25(24), 5828. [Link]

-

National Center for Biotechnology Information. (2020). Molecular Docking Study on Several Benzoic Acid Derivatives against SARS-CoV-2. [Link]

-

MDPI. (n.d.). Molecular Docking Study on Several Benzoic Acid Derivatives against SARS-CoV-2. [Link]

-

Isamura, B. K., et al. (2023). Computational study on the antioxidant activity of five plant food benzoic acid derivatives: dearomatization and stability of H abstraction radicals. South African Journal of Chemistry, 77, 111-118. [Link]

-

ACS Publications. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. [Link]

-

Shruthi P., et al. (2023). In Silico Docking Analysis to Identify Therapeutic Benzoic Acid Derivatives for Acute Myeloid Leukaemia. International Journal of Cell Biology and Cellular Functions, 1(2), 50-63. [Link]

-

Indian Journal of Pure & Applied Physics. (2023). Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. [Link]

-

Chemsrc. (n.d.). 2-(1-phenylethoxycarbonyl)benzoic acid. [Link]

-

Journal of Chemistry Letters. (n.d.). DFT-Based Insights into Carboxylic Acid Acidity: Correlating pKa with Free Energy and Vibrational Signatures. [Link]

-

ResearchGate. (2023). Computational study on the antioxidant activity of five plant food benzoic acid derivatives: dearomatization and stability of H abstraction radicals. [Link]

-

CORE. (2016). Applications of Density Functional Theory to Theoretical Organic Chemistry. [Link]

-

ResearchGate. (n.d.). Benzoic acid derivatives: Evaluation of thermochemical properties with complementary experimental and computational methods. [Link]

-

CSIR-NIScPR. (2023). Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. [Link]

-

ACS Publications. (n.d.). Calculated Gas-Phase Acidities Using Density Functional Theory: Is It Reliable? [Link]

-

National Center for Biotechnology Information. (n.d.). First-Principles Density Functional Theory Calculations for Formic Acid Adsorption onto Hydro-Garnet Compounds. [Link]

-

PubChem. (n.d.). 2-{[(2-Oxo-2-phenylethyl)amino]carbonyl}benzoic acid. [Link]

-

In search of the best DFT functional for dealing with organic anionic species. (n.d.). [Link]

-

NIST WebBook. (n.d.). Benzoic acid, 2-phenylethyl ester. [Link]

-

The Preparation of 2-(2-Oxo-2-Phenylethyl) Benzoic Acids from Dilithiated Ortho-Toluic Acid. (n.d.). [Link]

-

NIST WebBook. (n.d.). Benzoic acid, 2-phenylethyl ester. [Link]

-

PrepChem.com. (n.d.). Synthesis of (a) 2-(4-methoxybenzoyl)benzoic acid. [Link]

-

Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]

-

ResearchGate. (2025). 2-(1-Phenylvinyl)benzoic acid as a Highly Active Leaving Group for Metal-Free Glycosylation. [Link]

-

National Center for Biotechnology Information. (n.d.). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. [Link]

- Google Patents. (n.d.). Process for preparing 2-benzoylbenzoic acids.

-

PubMed. (n.d.). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. [Link]

-

MDPI. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-[(2-Phenylethyl)amino]benzoic acid. [Link]

Sources

- 1. 2-(1-phenylethoxycarbonyl)benzoic acid | CAS#:33533-53-8 | Chemsrc [chemsrc.com]

- 2. 2-[(1-PHENYLETHOXY)CARBONYL]BENZOIC ACID [chemicalbook.com]

- 3. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. annexechem.com [annexechem.com]

- 6. DFT-Based Insights into Carboxylic Acid Acidity: Correlating pKa with Free Energy and Vibrational Signatures [jchemlett.com]

- 7. Computational study on the antioxidant activity of five plant food benzoic acid derivatives: dearomatization and stability of H abstraction radicals [scielo.org.za]

- 8. researchgate.net [researchgate.net]

- 9. Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Molecular Docking Study on Several Benzoic Acid Derivatives against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Molecular Docking Study on Several Benzoic Acid Derivatives against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Biological Activities of Benzoic Acid Derivatives

Abstract

Benzoic acid, a simple aromatic carboxylic acid, and its myriad derivatives represent a foundational scaffold in medicinal chemistry and drug development.[1][2] Ubiquitous in nature, these compounds have been extensively investigated for their broad spectrum of pharmacological activities.[1][2] This technical guide provides a comprehensive exploration of the significant biological activities of benzoic acid derivatives, including their antimicrobial, anti-inflammatory, anticancer, and antioxidant properties. We will delve into the molecular mechanisms underpinning these activities, provide detailed, field-proven experimental protocols for their evaluation, and present quantitative data to illustrate structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile class of molecules.

Introduction: The Versatility of the Benzoic Acid Scaffold

Benzoic acid (C₆H₅COOH) is a fundamental building block in organic chemistry.[1] Its derivatives are synthesized through the substitution of one or more hydrogen atoms on the benzene ring or by modification of the carboxyl group.[1] These chemical modifications give rise to a vast library of compounds with diverse physicochemical properties and, consequently, a wide range of biological functions.[1] Naturally occurring benzoic acid derivatives are found in a variety of plants and fruits, where they contribute to defense mechanisms and serve as metabolic intermediates.[1][2] The continuous exploration of synthetic pathways to novel benzoic acid derivatives aims to enhance their therapeutic efficacy and broaden their applications in medicine.[3][4]

Antimicrobial Activity: A Legacy of Preservation and a Future of Therapeutics

Benzoic acid and its derivatives are renowned for their antimicrobial properties and have a long history of use as preservatives in the food, cosmetic, and pharmaceutical industries.[1][2][5][6] Their efficacy extends to a broad spectrum of microorganisms, including bacteria, yeasts, and molds.[5]

Mechanism of Action: Disrupting Microbial Homeostasis

The primary antimicrobial mechanism of benzoic acid and its derivatives is the disruption of the microbial cell's internal pH balance.[5] The lipophilicity of the undissociated form of the acid allows it to readily penetrate the microbial cell membrane.[1][5] Once inside the cytoplasm, which has a near-neutral pH, the acid dissociates, releasing protons (H⁺ ions) and acidifying the intracellular environment.[5] This acidification interferes with essential metabolic processes and enzymatic functions, ultimately inhibiting microbial growth and survival.[5] The antimicrobial activity is therefore pH-dependent, being more pronounced in acidic conditions where the undissociated form of the acid predominates.[5]

The nature and position of substituents on the benzoic acid ring significantly influence its antimicrobial potency. For instance, the presence of hydroxyl (-OH) or methoxyl (-OCH3) groups can modulate the lipophilicity and electronic properties of the molecule, thereby affecting its ability to penetrate microbial cell walls and exert its inhibitory effects.[7] Studies have shown that the addition of hydroxyl and methoxyl substituents can sometimes weaken the antibacterial effect compared to benzoic acid, with the position of the substituent playing a critical role.[7]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The broth microdilution method is a standard and quantitative technique to determine the MIC and MBC of an antimicrobial agent against a specific microorganism.

Objective: To determine the lowest concentration of a benzoic acid derivative that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC).

Materials:

-

Test compounds (benzoic acid derivatives)

-

Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)[1]

-

Mueller-Hinton Broth (MHB)[1]

-

96-well microtiter plates[1]

-

Spectrophotometer or microplate reader[1]

-

Incubator[1]

-

Sterile pipette tips and tubes

Procedure:

-

Preparation of Bacterial Inoculum:

-

Preparation of Test Compound Dilutions:

-

Prepare a stock solution of the benzoic acid derivative in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well microtiter plate to achieve a range of desired concentrations.

-

-

Inoculation:

-

Add a standardized volume of the bacterial inoculum to each well containing the diluted test compound.

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

-

Incubation:

-

Incubate the microtiter plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the concentration that shows a significant reduction in OD compared to the positive control.

-

-

Determination of MBC:

-

From the wells showing no visible growth (at and above the MIC), take a small aliquot (e.g., 10 µL) and plate it onto a fresh agar plate (e.g., Mueller-Hinton Agar).

-

Incubate the agar plates at 37°C for 24 hours.

-

The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial inoculum count.

-

Causality Behind Experimental Choices:

-

Standardized Inoculum: Using a standardized bacterial density ensures the reproducibility of the assay.

-

Serial Dilutions: This method allows for the precise determination of the minimum effective concentration.

-

Controls: Positive and negative controls are essential to validate the experimental results, ensuring that the bacteria are viable and that the broth is sterile.

Self-Validating System: The inclusion of a known antibiotic as a reference standard in parallel with the test compounds helps to validate the assay's performance and allows for a comparative assessment of potency.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Several benzoic acid derivatives exhibit potent anti-inflammatory effects.[2] The most well-known example is salicylic acid, the active metabolite of aspirin, a cornerstone of nonsteroidal anti-inflammatory drug (NSAID) therapy.[1] Research continues to uncover novel derivatives with improved efficacy and safety profiles.[8]

Mechanisms of Action: Targeting Key Inflammatory Pathways

The anti-inflammatory actions of benzoic acid derivatives are often multifactorial, involving the modulation of key enzymatic and signaling pathways.

3.1.1. Inhibition of Cyclooxygenase (COX) Enzymes

A primary mechanism for many anti-inflammatory benzoic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[8][9] These enzymes are critical for the synthesis of prostaglandins, which are potent inflammatory mediators. By blocking the activity of COX enzymes, these derivatives reduce the production of prostaglandins, thereby alleviating pain and inflammation.[9]

Caption: Inhibition of the Cyclooxygenase (COX) Pathway by Benzoic Acid Derivatives.

3.1.2. Modulation of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response.[1] Certain benzoic acid derivatives have been shown to inhibit the activation of NF-κB.[1] This inhibition can occur at various points in the pathway, such as by preventing the degradation of the inhibitory protein IκBα or by blocking the translocation of active NF-κB subunits into the nucleus.[1] By suppressing NF-κB activation, these derivatives can downregulate the expression of pro-inflammatory genes, including cytokines and chemokines.[1]

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

This protocol describes a cell-based assay to evaluate the anti-inflammatory potential of benzoic acid derivatives by measuring their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Objective: To assess the ability of benzoic acid derivatives to suppress the inflammatory response in a cellular model.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Test compounds (benzoic acid derivatives)

-

Griess Reagent

-

96-well cell culture plates

-

CO₂ incubator

Procedure:

-

Cell Seeding:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight in a CO₂ incubator at 37°C.

-

-

Compound Treatment:

-

Prepare various concentrations of the benzoic acid derivatives in cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the test compounds.

-

Include a vehicle control (medium with the solvent used to dissolve the compounds).

-

-

Inflammatory Stimulation:

-

After a pre-incubation period with the compounds (e.g., 1 hour), stimulate the cells by adding LPS (final concentration of 1 µg/mL) to all wells except the negative control wells.

-

-

Incubation:

-

Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

-

-

Nitric Oxide (NO) Measurement (Griess Assay):

-

After incubation, collect the cell culture supernatant from each well.

-

Mix an equal volume of the supernatant with Griess Reagent in a new 96-well plate.

-

Incubate at room temperature for 15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.

-

Causality Behind Experimental Choices:

-

LPS Stimulation: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and reliably induces an inflammatory response.

-

Griess Assay: This is a simple, sensitive, and widely accepted method for the indirect measurement of NO production.

Self-Validating System: The inclusion of a known anti-inflammatory drug, such as dexamethasone or indomethacin, as a positive control allows for the validation of the assay and provides a benchmark for the potency of the test compounds.

Anticancer Activity: A Promising Frontier in Oncology

The potential of benzoic acid derivatives as anticancer agents is an area of active research.[3] Several derivatives have demonstrated the ability to inhibit the growth of cancer cells through various mechanisms.[3][10]

Mechanisms of Action: Targeting Cancer Cell Proliferation and Survival

4.1.1. Histone Deacetylase (HDAC) Inhibition

Some benzoic acid derivatives, particularly those with hydroxyl substitutions, have been shown to inhibit histone deacetylases (HDACs).[10] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression.[1] In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.[10] By inhibiting HDACs, these benzoic acid derivatives can lead to the re-expression of these tumor suppressor genes, resulting in cell cycle arrest, differentiation, and apoptosis (programmed cell death) of cancer cells.[1][10] For example, 3,4-dihydroxybenzoic acid (DHBA) has been shown to inhibit HDAC activity and retard the growth of colon cancer cells.[10]

Caption: Mechanism of HDAC Inhibition by Benzoic Acid Derivatives.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the cytotoxic effects of benzoic acid derivatives on cancer cell lines.[11]

Materials:

-

Complete cell culture medium

-

96-well plates

-

Test compounds (benzoic acid derivatives)

-